molecular formula C24H24O8Si4 B13971532 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane CAS No. 62725-49-9

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

Cat. No.: B13971532
CAS No.: 62725-49-9
M. Wt: 552.8 g/mol
InChI Key: HSUXWOJYMFIRNM-UHFFFAOYSA-N
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Description

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound. It is characterized by its unique structure, which includes four silicon atoms each bonded to two hydroxyl groups and two phenyl groups. This compound is part of the larger family of siloxanes, which are known for their versatility and wide range of applications in various fields.

Preparation Methods

The synthesis of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of tetraphenylcyclotetrasiloxane with a suitable hydroxylating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants, due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery.

Comparison with Similar Compounds

2,2,4,4-Tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be compared with other similar compounds, such as:

    Tetramethyltetraphenylcyclotetrasiloxane: This compound has methyl groups instead of hydroxyl groups, which affects its reactivity and applications.

    Tetramethylcyclotetrasiloxane: Lacks the phenyl groups, making it less versatile in terms of interactions with other molecules.

    Tetraphenylcyclotetrasiloxane: Similar structure but without the hydroxyl groups, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of hydroxyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

62725-49-9

Molecular Formula

C24H24O8Si4

Molecular Weight

552.8 g/mol

IUPAC Name

2,2,4,4-tetrahydroxy-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C24H24O8Si4/c25-35(26)30-33(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-34(31-36(27,28)32-35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-28H

InChI Key

HSUXWOJYMFIRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O[Si](O2)(O)O)(O)O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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